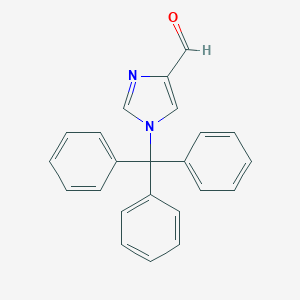

1-Trityl-1H-imidazole-4-carbaldehyde

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole and its derivatives are a pivotal class of heterocyclic compounds in modern chemistry. researchgate.netwisdomlib.org The five-membered ring, containing two nitrogen atoms, is a feature in numerous natural products, synthetic molecules, and advanced materials. nih.govlifechemicals.com Its aromaticity and amphoteric nature—acting as both an acid and a base—contribute to its versatile reactivity and widespread applications. rjptonline.orgnumberanalytics.com

The imidazole nucleus is a fundamental structural motif in many biologically active compounds. nih.gov It is present in essential biomolecules such as the amino acid histidine, histamine (B1213489), and nucleic acids. researchgate.netrjptonline.orgwikipedia.org This prevalence in nature has inspired the development of a vast array of imidazole-containing pharmaceuticals.

Derivatives of imidazole exhibit a broad spectrum of pharmacological activities, including:

Antifungal: Compounds like clotrimazole (B1669251) and miconazole (B906) are well-known antifungal agents. rjptonline.org

Antibacterial: Certain imidazole derivatives have shown significant activity against various bacterial strains. rjptonline.orgresearchgate.net

Anticancer: The imidazole ring is a key component in drugs like mercaptopurine and has been incorporated into novel antitumor agents. rjptonline.orgwikipedia.org

Anti-inflammatory: Researchers have successfully synthesized imidazole derivatives with notable analgesic and anti-inflammatory properties. researchgate.netrjptonline.org

Antiprotozoal: Metronidazole, an imidazole derivative, is a primary treatment for various protozoal infections. rjptonline.org

The biological activity of the imidazole core is often attributed to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes and receptors, making it a "privileged structure" in medicinal chemistry. nih.govmdpi.com

Beyond its pharmacological importance, the imidazole ring is a versatile building block in material science and catalysis. lifechemicals.commdpi.com Imidazole-based polymers are known for their high thermal stability and ionic conductivity. numberanalytics.com Imidazolium (B1220033) salts, a class of ionic liquids, are utilized for their unique solvent properties and in applications such as dissolving carbohydrates and coating metal nanoparticles. researchgate.net

In catalysis, imidazoles are significant for several reasons:

They serve as ligands for transition metal catalysts, influencing the efficiency and selectivity of reactions. numberanalytics.com

Imidazole-derived N-heterocyclic carbenes (NHCs) are powerful ligands for preparing robust catalysts used in reactions like olefin metathesis. lifechemicals.com

The imidazole moiety itself can act as a catalyst, for instance, in ester hydrolysis. lifechemicals.com

Recent research has demonstrated that melted imidazole can serve as both a solvent and a carbon source to synthesize highly active cobalt nanoparticle catalysts for various chemical transformations. eurekalert.org

Rationale for the Specific Focus on 1-Tritylimidazole-4-carboxaldehyde

1-Tritylimidazole-4-carboxaldehyde is a particularly important derivative due to the strategic combination of its functional groups, which offers unique advantages in organic synthesis. chemimpex.com It serves as a key intermediate in the synthesis of various 4-substituted imidazoles, such as those used in the preparation of bioactive compounds like girolline. tandfonline.commedchemexpress.com

The structure of 1-Tritylimidazole-4-carboxaldehyde is distinguished by two key functional groups attached to the imidazole core: the trityl group and the carboxaldehyde group.

Trityl (Triphenylmethyl) Group: This large, sterically bulky group at the N-1 position provides significant steric hindrance. This bulkiness can direct the regioselectivity of subsequent reactions on the imidazole ring. Furthermore, the three phenyl rings make the group highly hydrophobic, which can enhance the solubility of the molecule in organic solvents and influence properties like membrane permeability in drug candidates. total-synthesis.com

Carboxaldehyde (Aldehyde) Group: The aldehyde group at the C-4 position is a versatile functional handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition and reductive amination, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

The interplay of these two groups makes the compound a stable, yet reactive, building block for creating a variety of complex molecules. chemimpex.com

In multi-step organic synthesis, it is often necessary to temporarily block a reactive site on a molecule to prevent unwanted side reactions. The trityl group is a widely used protecting group for this purpose, especially for alcohols, amines, thiols, and the N-H of imidazoles. total-synthesis.comgoogle.com

The trityl group is particularly valuable in imidazole chemistry for several reasons:

Stability and Selectivity: It is stable to many reaction conditions but can be selectively removed under acidic conditions (it is acid-labile). total-synthesis.comcommonorganicchemistry.com This orthogonality allows for its removal without affecting other acid-sensitive groups if conditions are chosen carefully.

Steric Hindrance: Its large size allows for the selective protection of sterically accessible nitrogens or primary alcohols. total-synthesis.com

Facilitating Reactions: By protecting the N-1 position of the imidazole ring, the trityl group facilitates reactions at other positions, such as the lithiation and subsequent formylation at C-4 to produce the title compound itself. tandfonline.com

Improved Solubility: The lipophilic nature of the trityl group improves the solubility of polar intermediates, like carbohydrates and amino acids, in organic solvents, simplifying reaction workup and purification. total-synthesis.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-tritylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYLLBSWWRWWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347131 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-47-6 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Tritylimidazole 4 Carboxaldehyde

Established Synthetic Routes and Mechanistic Considerations

Two principal routes for the synthesis of 1-tritylimidazole-4-carboxaldehyde have been well-documented. tandfonline.com These methods involve multi-step sequences starting from either a hydroxymethyl- or iodo-substituted imidazole (B134444) precursor.

One of the earliest reported methods commences with 4(5)-(hydroxymethyl)imidazole. This process unfolds in two key stages:

Tritylation: The hydroxyl-containing imidazole is first protected at the N1 position with a trityl (triphenylmethyl) group. This is typically achieved by reacting 4(5)-(hydroxymethyl)imidazole with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). The bulky trityl group not only protects the nitrogen but also imparts increased solubility in organic solvents.

Oxidation: The subsequent step involves the oxidation of the hydroxymethyl group at the C4 position to an aldehyde. Various oxidizing agents can be employed for this transformation.

This route, while effective, is contingent on the availability of the starting material, 4(5)-(hydroxymethyl)imidazole, which itself requires synthesis from precursors like fructose (B13574) or 1,3-dihydroxy-2-propanone. tandfonline.com

An alternative and often more direct approach begins with 4(5)-iodoimidazole. tandfonline.com This pathway involves the following sequence:

Tritylation: Similar to the previous method, the first step is the protection of the imidazole nitrogen with a trityl group, yielding N1-trityl-4-iodoimidazole. tandfonline.com

Lithiation and Formylation: The iodo-substituted compound then undergoes a metal-halogen exchange reaction, typically with an organolithium reagent like ethylmagnesium bromide, to generate a C-4(5) anion. tandfonline.com This nucleophilic intermediate is then quenched with a formylating agent, such as dimethylformamide (DMF), to introduce the aldehyde functionality at the C4 position. tandfonline.com

A significant challenge in the formylation of the N1-trityl-4-iodoimidazole is the potential for the formation of a mixture of 2- and 4-carboxaldehyde isomers, which can be difficult to separate. tandfonline.com The regioselectivity of the formylation step is a critical consideration, as the electronic nature of the imidazole ring can lead to reactivity at both the C2 and C4/5 positions. Careful control of reaction conditions and the choice of reagents are paramount to favor the desired 4-substituted product.

To circumvent the issues of isomer separation, more direct formylation strategies have been developed. Research has shown that the reaction of the C-4(5) anion, generated from N1-trityl-4-iodoimidazole and a Grignard reagent, with specific formylating agents can lead to high yields of the desired 1-tritylimidazole-4-carboxaldehyde. tandfonline.com

Notably, the use of N-formylpiperidine or dimethylformamide (DMF) as the formylating agent has proven to be highly effective, affording the target compound in yields greater than 75%. tandfonline.com These reactions are relatively rapid and the purification of the product is readily achieved through techniques like flash chromatography. tandfonline.com

| Formylating Agent | Reported Yield |

| N-Formylpiperidine | 81% |

| Dimethylformamide | 77% |

Tritylation of 4(5)-iodoimidazole, Lithiation, and Formylation

Modern Advances in Imidazole Synthesis with Relevance to 1-Tritylimidazole-4-carboxaldehyde

While the above methods focus on the functionalization of a pre-existing imidazole ring, modern synthetic chemistry has also seen significant advancements in the construction of the imidazole core itself. These newer methods offer pathways to highly substituted imidazoles and could be adapted for the synthesis of precursors to 1-tritylimidazole-4-carboxaldehyde.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. ingentaconnect.com The Groebke-Blackburn-Bienaymé (GBB) reaction is a prime example of an isocyanide-based MCR that provides a convergent and atom-economical route to fused imidazoles, such as imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgnih.gov

The GBB reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net This three-component reaction allows for the rapid assembly of the imidazole ring with a high degree of diversity, as various starting materials can be employed. nih.gov While not a direct synthesis of 1-tritylimidazole-4-carboxaldehyde itself, the principles of the GBB reaction and other MCRs could be applied to construct a suitably functionalized imidazole precursor that could then be converted to the target compound. For instance, an MCR could be designed to yield a 4-substituted imidazole that can be subsequently tritylated and functionalized to the aldehyde. organic-chemistry.orgrsc.org

The versatility of MCRs, often enhanced by microwave assistance, allows for the creation of libraries of diverse imidazole derivatives, highlighting the potential for developing novel and efficient synthetic routes to key intermediates like 1-tritylimidazole-4-carboxaldehyde. nih.govrsc.org

Metal-Catalyzed Cyclization Approaches for Imidazole Scaffolds

The construction of the imidazole ring, the core of 1-Tritylimidazole-4-carboxaldehyde, is a focal point of synthetic innovation. Transition-metal-catalyzed reactions have emerged as powerful tools for forming the imidazole heterocycle with high efficiency and regioselectivity. rsc.orgrsc.org Various metals, including copper, rhodium, and nickel, have been successfully employed to catalyze the cyclization process. beilstein-journals.orgresearchgate.net

Copper catalysts, for instance, are widely used in reactions such as the [3 + 2] cycloaddition of appropriate precursors to form the imidazole ring. organic-chemistry.org These reactions often proceed under mild conditions and exhibit good tolerance to a variety of functional groups. rsc.org For example, copper(I) iodide combined with a bipyridine ligand has been shown to be an effective catalytic system for the synthesis of functionalized imidazoles at room temperature. beilstein-journals.org Similarly, rhodium catalysts are effective in various cyclization reactions, including those involving C-H bond activation, which allows for the direct functionalization of the imidazole core. beilstein-journals.org Nickel catalysis has also gained traction due to its cost-effectiveness and versatile reactivity in cycloaddition and coupling reactions to form imidazole structures. beilstein-journals.org

Iron-catalyzed [3 + 2] addition protocols have also been developed, offering a more sustainable and economical alternative to precious metal catalysts. rsc.orgnih.gov These reactions typically involve the condensation of components like amidoximes and enones to yield highly substituted imidazoles. rsc.org The choice of metal catalyst and reaction conditions can be tailored to achieve specific substitution patterns on the imidazole ring, a crucial aspect for synthesizing derivatives of 1-Tritylimidazole-4-carboxaldehyde. rsc.orgrsc.org

Table 1: Examples of Metal-Catalyzed Cyclization Reactions for Imidazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| CuI/bipyridine | Varies | Functionalized imidazoles | beilstein-journals.org |

| Rhodium complexes | Varies | Functionalized imidazoles via C-H activation | beilstein-journals.org |

| Nickel complexes | Varies | Substituted imidazoles via cycloaddition | beilstein-journals.org |

| Iron salts | Amidoximes and enones | Substituted imidazoles | rsc.orgnih.gov |

| Copper(II) chloride | Terminal alkynes and amidines | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

| Zinc(II) chloride | Benzimidates and 2H-azirines | Multisubstituted imidazoles | organic-chemistry.org |

Green Chemistry Techniques in Imidazole Synthesis (e.g., Microwave-Assisted Synthesis, Ionic Liquids)

In line with the principles of green chemistry, environmentally benign methods for imidazole synthesis have gained significant attention. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique, offering substantial reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating. derpharmachemica.comnih.govmdpi.comrasayanjournal.co.in The use of microwave irradiation can accelerate the Debus-Radziszewski synthesis, a classic method for preparing imidazoles, and can be applied to generate a wide range of substituted imidazole derivatives. derpharmachemica.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org

Ionic liquids (ILs) represent another cornerstone of green chemistry in imidazole synthesis. nih.gov These salts, which are liquid at or near room temperature, can serve as both solvents and catalysts, often leading to improved reaction rates and selectivities. nih.govacs.orgscientific.net Their negligible vapor pressure makes them a safer alternative to volatile organic compounds (VOCs). nih.gov The synthesis of imidazolium-based ionic liquids themselves has been optimized using green methods, such as one-pot reactions in water or ethanol. acs.orgrsc.org In the context of producing compounds like 1-Tritylimidazole-4-carboxaldehyde, utilizing ionic liquids can streamline the process and minimize environmental impact. nih.govrsc.org The combination of microwave irradiation and ionic liquids can create a synergistic effect, further enhancing the efficiency and green credentials of imidazole synthesis. scientific.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Imidazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Use of Ionic Liquids |

| Reaction Time | Hours to days | Minutes to hours nih.gov | Can be significantly reduced |

| Energy Consumption | High | Low orientjchem.org | Generally lower due to improved rates |

| Solvent Use | Often requires volatile organic solvents | Can be performed solvent-free or with green solvents mdpi.com | Acts as a recyclable solvent nih.gov |

| Product Yield | Variable | Often higher nih.gov | Generally high |

| By-products | Can be significant | Often fewer nih.gov | Can be minimized |

Flow Chemistry Applications in the Synthesis of 1-Tritylimidazole-4-carboxaldehyde and Derivatives

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages for the production of 1-Tritylimidazole-4-carboxaldehyde and its derivatives. researchgate.netresearchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a reactor, such as a tube or a microreactor. seqens.com

Process Intensification and Reaction Parameter Optimization in Continuous Flow

A key benefit of flow chemistry is process intensification, which refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.org Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. frontiersin.orgflinders.edu.au This enhanced control enables rapid optimization of reaction conditions, leading to higher yields and purity. researchgate.net For the synthesis of substituted imidazoles, high-temperature and high-pressure conditions can be safely achieved in continuous flow, which is often crucial for driving reactions to completion in short timeframes. datapdf.com Automated flow systems can be integrated with in-line analytical techniques, allowing for real-time monitoring and data-rich optimization of the synthesis of imidazole intermediates. acs.org

Advantages of Flow Chemistry for Scale-Up and Safety

The transition from laboratory-scale synthesis to industrial production is often a significant challenge in batch chemistry. Flow chemistry simplifies this scale-up process. seqens.comstolichem.com Instead of using larger reactors, which can alter reaction parameters and introduce safety risks, production can be increased by running the flow system for longer periods or by "numbering-up" – running multiple reactors in parallel. stolichem.com This linear scalability ensures that the optimized reaction conditions developed in the lab are maintained at a larger scale, guaranteeing consistent product quality. seqens.comacs.org

Safety is another paramount advantage of flow chemistry. seqens.comstolichem.com The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of runaway reactions or explosions. stolichem.com This intrinsic safety allows for the use of reaction conditions and reagents that would be too dangerous to handle in large-scale batch reactors. researchgate.net

Regiocontrolled Synthesis of Substituted Imidazoles via Flow Methodologies

The precise control offered by flow chemistry is particularly valuable for achieving regioselectivity in the synthesis of substituted imidazoles. rsc.orgrsc.org The ability to finely tune reaction parameters allows for the selective formation of specific isomers, which is often difficult to achieve in batch processing. researchgate.netnih.gov By carefully controlling the mixing of reagents and the temperature profile within the reactor, specific C-N and C-C bond formations can be directed to yield the desired substituted imidazole with high regiochemical purity. rsc.orgorganic-chemistry.org For instance, multi-step flow systems can be designed to perform sequential reactions, where intermediates are generated and immediately consumed in the next step without isolation, further enhancing efficiency and control over the final product's structure. nih.govuc.ptunimi.it This approach has been successfully applied to the synthesis of complex heterocyclic molecules, demonstrating its potential for the regiocontrolled synthesis of derivatives of 1-Tritylimidazole-4-carboxaldehyde. nih.govnih.gov

Reactivity and Functionalization of 1 Tritylimidazole 4 Carboxaldehyde

Reactions Involving the Carboxaldehyde Functionality

The carboxaldehyde group at the 4-position of the imidazole (B134444) ring is a key site of reactivity, enabling a variety of chemical transformations. quinoline-thiophene.com

The aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. quinoline-thiophene.comlibretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of functionalized imidazole derivatives.

A prominent example is the reaction with organometallic reagents such as Grignard reagents and organolithium compounds. These strong nucleophiles add to the carbonyl carbon, leading to the formation of secondary alcohols after workup. This reaction is a fundamental method for extending the carbon skeleton of the molecule.

Another important class of nucleophilic addition reactions involves the formation of imines and Schiff bases through reaction with primary amines. This transformation is often a key step in the synthesis of more complex polydentate ligands. Furthermore, the aldehyde can participate in Wittig-type reactions, for example, with phosphonium (B103445) ylides, to generate alkenes. Reductive amination, where the initially formed imine is reduced in situ, is another valuable transformation that yields secondary amines.

Table 3: Examples of Nucleophilic Addition Reactions at the Carboxaldehyde Group

| Reagent | Reaction Type | Product Type |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | Secondary Alcohol |

| Organolithium Compounds (R-Li) | Nucleophilic Addition | Secondary Alcohol |

| Primary Amines (R-NH2) | Imine Formation | Imine/Schiff Base |

| Amines with reducing agent (e.g., NaBH4) | Reductive Amination | Secondary Amine |

| Phosphonium Ylides | Wittig Reaction | Alkene |

Nucleophilic Addition Reactions

Wittig Reactions and Formation of Vinyl Imidazoles.wikipedia.orgchadsprep.com

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. wikipedia.org In the case of 1-tritylimidazole-4-carboxaldehyde, this reaction provides a direct route to the synthesis of 4-vinylimidazole derivatives. These derivatives are valuable monomers for the production of poly(vinyl imidazole)s, which have applications in catalysis and materials science. rsc.orgresearchgate.net

The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. udel.edu The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.org Stabilized ylides typically lead to the (E)-alkene, whereas non-stabilized ylides favor the formation of the (Z)-alkene. organic-chemistry.org

Table 2: Wittig Reaction with 1-Tritylimidazole-4-carboxaldehyde

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane | 4-Vinyl-1-trityl-1H-imidazole |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate |

Imine and Schiff Base Formation for Ligand Synthesis.researchgate.netiosrjournals.org

The aldehyde group of 1-tritylimidazole-4-carboxaldehyde readily condenses with primary amines to form imines, also known as Schiff bases. researchgate.netiosrjournals.org This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com The formation of a Schiff base involves a nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. core.ac.uk

Schiff bases derived from imidazole aldehydes are of significant interest in coordination chemistry. The imine nitrogen and the imidazole ring nitrogen can both act as donor atoms, making these compounds versatile ligands for the synthesis of metal complexes. wjpsonline.comscirp.org These complexes have potential applications in catalysis and as models for biological systems. scirp.org

Oxidation Reactions and Control of Over-oxidation

The aldehyde group in 1-tritylimidazole-4-carboxaldehyde is susceptible to oxidation to the corresponding carboxylic acid, 1-tritylimidazole-4-carboxylic acid. This can occur during storage or under certain reaction conditions. To mitigate this, storage under an inert atmosphere, such as nitrogen, and at low temperatures is recommended. The addition of stabilizers can also help prevent oxidation.

Controlled oxidation can be achieved using specific oxidizing agents. However, care must be taken to avoid over-oxidation, which can lead to the cleavage of the trityl group or degradation of the imidazole ring. The choice of oxidant and reaction conditions is crucial for achieving the desired carboxylic acid selectively.

Functionalization of the Imidazole Ring System.organic-chemistry.orgnih.gov

The trityl group at the N1 position of the imidazole ring plays a significant role in directing further functionalization of the heterocyclic core.

Regioselective Lithiation and Electrophilic Quenching at C2

The presence of the bulky trityl group sterically hinders the C2 and C5 positions of the imidazole ring. However, it is possible to achieve regioselective lithiation at the C2 position. This is typically accomplished by using a strong base like n-butyllithium at low temperatures. The resulting 2-lithio-1-tritylimidazole-4-carboxaldehyde is a powerful nucleophile that can react with a variety of electrophiles.

This process, known as electrophilic quenching, allows for the introduction of a wide range of substituents at the C2 position.

Table 3: Examples of Electrophilic Quenching at C2

| Electrophile | C2-Substituted Product |

| Iodomethane | 2-Methyl-1-tritylimidazole-4-carboxaldehyde |

| N,N-Dimethylformamide | 1-Tritylimidazole-2,4-dicarboxaldehyde |

| Carbon dioxide | 1-Tritylimidazole-4-carboxaldehyde-2-carboxylic acid |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type) and Steric Hindrance Considerations.libretexts.orgnih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions typically involve a palladium or nickel catalyst and are used to couple an organohalide or triflate with an organoboron compound (Suzuki-Miyaura) or a copper-mediated reaction (Ullmann-type). libretexts.orgnih.gov

In the context of 1-tritylimidazole-4-carboxaldehyde derivatives, these reactions can be employed to introduce aryl or other substituents onto the imidazole ring. For instance, a halogenated derivative of 1-tritylimidazole-4-carboxaldehyde could be coupled with an arylboronic acid in a Suzuki-Miyaura reaction. nih.gov

However, the bulky trityl group can present significant steric hindrance, which can affect the efficiency of these cross-coupling reactions. The steric bulk around the reaction center can impede the approach of the catalyst and the coupling partners, potentially leading to lower yields or requiring more forcing reaction conditions. Careful selection of the catalyst, ligands, and reaction conditions is often necessary to overcome these steric challenges.

Coordination Chemistry and Supramolecular Assemblies Involving 1 Tritylimidazole 4 Carboxaldehyde Ligands

Complex Formation with Transition Metals

The imidazole (B134444) nitrogen and aldehyde oxygen atoms of 1-tritylimidazole-4-carboxaldehyde serve as donor sites for coordination with transition metal ions. This interaction leads to the formation of stable metal complexes with distinct geometries and properties, largely dictated by the ligand's steric and electronic profile.

1-Tritylimidazole-4-carboxaldehyde typically engages metal centers through the nitrogen atom at the 3-position (N3) of the imidazole ring and the oxygen atom of the 4-carboxaldehyde group. While the N1-position is blocked by the bulky trityl group, the N3-position remains an effective σ-donor site. researchgate.netrsc.org This arrangement allows the molecule to act as a bidentate or a monodentate ligand.

In derivatives where the aldehyde is converted into an azine, such as imidazole-4-carbaldehyde azine, the resulting ligand can act as an unsymmetrical tridentate ligand, coordinating through two imidazole nitrogen atoms and one azine nitrogen atom to a single metal center. elsevierpure.com In other arrangements, it can function as a dinucleating ligand, using four nitrogen atoms to bridge two metal centers. elsevierpure.com The coordination of 1-tritylimidazole-4-carboxaldehyde itself has been observed to result in a distorted octahedral geometry in its iron(II) complexes.

The most significant feature influencing the coordination behavior of this ligand is the voluminous triphenylmethyl (trityl) group attached to the N1 position of the imidazole ring. This group exerts profound steric hindrance, which plays a crucial role in directing the coordination geometry and nuclearity of the resulting metal complexes.

Specifically, the trityl group effectively shields one side of the imidazole ring, sterically preventing the formation of polynuclear clusters that are common with smaller, less-hindered imidazole or pyrazole-based ligands. This steric blocking favors the formation of mononuclear complexes. For instance, 1-tritylimidazole-4-carboxaldehyde forms mononuclear Fe(II) complexes, whereas ligands with smaller substituents often yield polynuclear species. The trityl group's shielding effect is a key tool for chemists to control the coordination sphere and isolate discrete, mononuclear metal centers within a larger molecular framework.

Iron(II) complexes are prominent examples of coordination compounds formed with imidazole-based ligands. 1-Tritylimidazole-4-carboxaldehyde, abbreviated as TrImA, forms mononuclear Fe(II) complexes that exhibit a distorted octahedral geometry.

Research on closely related ligands, such as imidazole-4-carbaldehyde azine (H₂LR), provides further insight into the coordination possibilities with iron(II). These ligands have been shown to form both mononuclear complexes of the type [Fe(H₂LR)₂]X₂ and dinuclear, triple-helicate structures with the formula [Fe₂(H₂LR)₃]X₄. elsevierpure.com The spin state of these complexes, a critical property for applications in molecular magnetism and spin-crossover materials, is sensitive to the electronic effects of substituents on the imidazole ring. For example, adding an electron-donating methyl group strengthens the ligand field, favoring a low-spin (LS) state, while the unsubstituted parent ligand results in a high-spin (HS) state at room temperature. elsevierpure.com

| Complex Type | Ligand | Nuclearity | Coordination Geometry / Structure | Magnetic State (at RT) | Reference |

|---|---|---|---|---|---|

| Fe(II) Complex | 1-Tritylimidazole-4-carboxaldehyde (TrImA) | Mononuclear | Distorted Octahedral | Not specified | |

| Fe₂(H₂LH)₃₄ | Imidazole-4-carbaldehyde azine | Dinuclear | Triple Helicate | High-Spin (HS) | elsevierpure.com |

| Fe₂(H₂L2-Me)₃₄ | 2-Methyl-imidazole-4-carbaldehyde azine | Dinuclear | Triple Helicate | Low-Spin (LS) | elsevierpure.com |

Supramolecular Interactions and Self-Assembly

Beyond direct coordination to metal ions, the imidazole moiety is a versatile functional group for mediating non-covalent interactions that drive the self-assembly of supramolecular architectures. mdpi.com These interactions include hydrogen bonding and π-π stacking, which are fundamental to creating ordered, higher-dimensional structures.

The imidazole ring is an active participant in forming supramolecular structures through various non-covalent forces. researchgate.net In 1-tritylimidazole-4-carboxaldehyde, the N1 atom is blocked by the trityl group, precluding its use as a hydrogen bond donor. However, the molecule can still act as a hydrogen bond acceptor at two sites: the N3 atom of the imidazole ring and the oxygen atom of the aldehyde group. nih.gov

The aromatic imidazole ring is also capable of engaging in π-π stacking interactions. researchgate.net These interactions, which occur between electron-rich and electron-poor aromatic systems, are crucial for the stability of many supramolecular assemblies. Studies on imidazolium (B1220033) clusters show that weak "stacked" π-π interactions can be stabilized by the presence of anions located between and around the rings. rsc.org The interplay between hydrogen bonding and π-π interactions can be synergistic; hydrogen bond formation can increase the π-electron density of an aromatic ring, thereby strengthening its π-π stacking capabilities. nih.gov These combined forces are essential for controlling the self-assembly of imidazole-containing molecules into predictable and stable supramolecular species. mdpi.com

The rational design of imidazole-based ligands is a cornerstone of modern supramolecular chemistry and the development of advanced crystalline materials like metal-organic frameworks (MOFs). researchgate.netrsc.org By systematically modifying the imidazole core, researchers can create ligands with tailored properties for specific applications. fau.de

Strategies for designing new ligands include:

Varying Donor Groups: Attaching different functional groups to the imidazole ring can alter the ligand's electronic properties and donor strength, which in turn influences the properties (e.g., spin state) of the resulting metal complexes. elsevierpure.comfau.de

Introducing Spacers: Incorporating flexible or rigid spacers into the ligand backbone allows for control over the distance and orientation between metal centers in coordination polymers. fau.de

Fragment-Based Design: Complex molecular architectures can be developed using fragment-based approaches, such as "ligand joining," where known interacting fragments are computationally or synthetically linked to create novel, high-affinity ligands for a specific target. nih.gov

1-tritylimidazole-4-carboxaldehyde serves as a valuable building block in this context. chemimpex.com Its structure can be systematically modified—for example, by converting the aldehyde into other functional groups—to create a library of ligands designed to assemble into targeted supramolecular architectures, from discrete cages to extended coordination polymers. fau.de

Applications in Catalysis and Sensing

Metal complexes incorporating Schiff base ligands derived from 1-tritylimidazole-4-carboxaldehyde are poised for significant applications in catalysis and chemical sensing. The inherent electronic properties of the imidazole moiety, combined with the versatility of the azomethine linkage in Schiff bases, provide a robust platform for the design of highly selective and efficient catalysts and sensors.

While specific catalytic applications of metal complexes derived from Schiff bases of 1-tritylimidazole-4-carboxaldehyde are an emerging area of research, the broader class of Schiff base metal complexes is well-established for its catalytic prowess in a variety of organic transformations. researchgate.netnih.gov The combination of the imidazole nitrogen and the imine nitrogen from the Schiff base allows for the formation of stable complexes with a range of transition metals, which can then act as catalysts. researchgate.netnih.gov

Research into related systems suggests that metal complexes of 1-tritylimidazole-4-carboxaldehyde-derived Schiff bases could be effective catalysts for several key reactions:

Oxidation Reactions: Schiff base complexes of metals like cobalt, manganese, and iron are known to catalyze the oxidation of alcohols, phenols, and sulfides. researchgate.net The redox activity of the complexed metal ion is central to this catalytic cycle.

Polymerization: Various Schiff base complexes of transition metals such as nickel, palladium, and titanium have been employed as catalysts in the polymerization of olefins. researchgate.net

Asymmetric Catalysis: Chiral Schiff base ligands can be synthesized by condensing 1-tritylimidazole-4-carboxaldehyde with a chiral amine. The resulting metal complexes can serve as enantioselective catalysts in reactions like aldol (B89426) condensations, Henry reactions, and epoxidations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

The catalytic activity of these potential complexes would be influenced by the nature of the metal center, the specific Schiff base ligand, and the reaction conditions. The table below summarizes the catalytic potential based on analogous Schiff base complexes.

| Catalyst Type | Metal Ion | Potential Catalytic Application | Reaction Example |

| Redox Catalyst | Fe(III), Cu(II) | Oxidation of Alcohols | Benzyl alcohol to Benzaldehyde |

| Polymerization Catalyst | Ni(II), Pd(II) | Olefin Polymerization | Ethylene to Polyethylene |

| Asymmetric Catalyst | Chiral Cu(II) | Asymmetric Aldol Condensation | Acetone with Benzaldehyde |

This table represents potential applications based on the known catalytic activities of related Schiff base metal complexes.

The bulky trityl group on the imidazole ring is expected to play a significant role in the catalytic activity, potentially by creating a specific steric environment around the metal center that could enhance selectivity.

Schiff bases are excellent candidates for the development of chemosensors for ionic species due to the presence of the imine nitrogen, which can act as a binding site, and the often-conjugated system that can produce a colorimetric or fluorescent response upon ion binding. nih.govnih.gov The incorporation of a 1-tritylimidazole-4-carboxaldehyde moiety into a Schiff base sensor introduces an additional coordination site (the imidazole nitrogen) and a bulky group that can modulate the sensor's selectivity and sensitivity.

The detection mechanism of such chemosensors typically involves a change in the electronic properties of the molecule upon complexation with a specific ion. This can manifest as:

Colorimetric Sensing: A visible color change occurs upon binding of the target ion. This is often due to a shift in the intramolecular charge transfer (ICT) band of the Schiff base ligand.

Fluorescent Sensing: The fluorescence intensity of the sensor molecule is either enhanced ("turn-on") or quenched ("turn-off") in the presence of the analyte. This can be caused by mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Schiff base ligands derived from 1-tritylimidazole-4-carboxaldehyde could be designed to be highly selective for specific cations or anions. For instance, the size of the chelation cavity formed by the Schiff base and the imidazole ring can be tailored to selectively bind metal ions of a particular size. Furthermore, the introduction of other functional groups onto the Schiff base framework can enhance the selectivity for specific ions through additional interactions.

The table below illustrates the potential chemosensory applications of Schiff bases derived from 1-tritylimidazole-4-carboxaldehyde for various ionic species, based on the performance of analogous sensor molecules.

| Sensor Type | Target Ion | Detection Method | Potential Observable Change |

| Cation Sensor | Zn²⁺, Al³⁺ | Fluorescence | Fluorescence enhancement ("turn-on") |

| Cation Sensor | Cu²⁺, Fe³⁺ | Colorimetric | Change from colorless to a distinct color |

| Anion Sensor | CN⁻, F⁻ | Colorimetric/Fluorescence | Color change or fluorescence quenching |

This table represents potential applications based on the known chemosensory abilities of related Schiff base compounds.

The development of such sensors is a promising area of research, with potential applications in environmental monitoring, biomedical diagnostics, and industrial process control. nih.govnih.gov

Computational and Spectroscopic Investigations of 1 Tritylimidazole 4 Carboxaldehyde and Its Derivatives

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become an indispensable tool for chemists, offering a window into the molecular world that is often inaccessible through experimental means alone. For 1-Tritylimidazole-4-carboxaldehyde, these theoretical studies illuminate its behavior in chemical reactions, its preferred three-dimensional shapes, and its intrinsic electronic nature.

Theoretical studies play a pivotal role in understanding and predicting the outcomes of chemical reactions involving 1-Tritylimidazole-4-carboxaldehyde. A significant area of investigation is the lithiation reaction, a common strategy for functionalizing imidazole (B134444) rings. Computational models can calculate the energy barriers for lithiation at different positions on the imidazole ring.

Research findings indicate that the bulky trityl (triphenylmethyl) group at the N1 position exerts significant steric hindrance. This steric shield makes the C2 position the most favorable site for deprotonation by organolithium reagents like n-butyllithium (n-BuLi). The calculations confirm that the transition state energy for lithiation at C2 is lower than at the C5 position, thus explaining the observed high regioselectivity in experimental settings. This directed lithiation is critical as it allows for the specific introduction of various electrophiles at the C2 position, leading to a diverse range of derivatives.

Table 1: Regioselectivity in the Lithiation of 1-Tritylimidazole-4-carboxaldehyde

| Position | Theoretical Favorability | Experimental Outcome | Rationale |

|---|---|---|---|

| C2 | High | Major Product | Lower transition state energy due to steric direction from the trityl group. |

These studies reveal that the three phenyl rings of the trityl group adopt a propeller-like arrangement. The orientation of the imidazole ring relative to this bulky group is also a key conformational parameter. Understanding these low-energy conformations is crucial for ligand binding studies. When derivatives of 1-Tritylimidazole-4-carboxaldehyde are designed as ligands for biological targets like enzymes or receptors, computational docking simulations are used. These simulations predict how the ligand might fit into a protein's binding site. The conformational preferences determined by quantum chemical calculations provide a more realistic starting point for these docking studies, increasing the accuracy of binding affinity predictions. nih.govnih.gov

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within 1-Tritylimidazole-4-carboxaldehyde. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful.

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack.

LUMO: The location of the LUMO points to the most probable site for nucleophilic attack.

For 1-Tritylimidazole-4-carboxaldehyde, the aldehyde group is an electron-withdrawing group, which influences the electronic properties of the imidazole ring. Theoretical calculations of the molecular electrostatic potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule. These maps typically show that the oxygen atom of the aldehyde is a region of high negative potential, making it a prime site for interaction with electrophiles or hydrogen bond donors. Conversely, the aldehyde carbon is electron-deficient and susceptible to nucleophilic attack. nih.gov These predictions are invaluable for planning synthetic transformations, such as Wittig reactions or reductive aminations at the aldehyde functionality.

Advanced Spectroscopic Characterization Techniques

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of a compound's structure and purity. For a molecule like 1-Tritylimidazole-4-carboxaldehyde, high-resolution NMR and mass spectrometry are the primary tools for its definitive identification and characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom. organicchemistrydata.orgipb.pt

The ¹H NMR spectrum of 1-Tritylimidazole-4-carboxaldehyde shows characteristic signals for the protons of the trityl group, the imidazole ring, and the aldehyde. nih.gov The numerous protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region. The distinct protons on the imidazole ring (at C2 and C5) and the aldehyde proton appear as singlets at specific chemical shifts. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a downfield chemical shift. nih.govnih.gov

Table 2: Typical NMR Spectroscopic Data for 1-Tritylimidazole-4-carboxaldehyde

| Nucleus | Type of Atom | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| ¹H | Imidazole Ring (C2-H, C5-H) | 7.5 - 8.5 | Singlets |

| ¹H | Trityl Phenyl Rings | 7.0 - 7.5 | Multiplet |

| ¹³C | Aldehyde Carbonyl (C=O) | 180 - 190 | - |

| ¹³C | Imidazole Ring Carbons | 120 - 150 | - |

| ¹³C | Trityl Phenyl Ring Carbons | 125 - 145 | - |

| ¹³C | Trityl Quaternary Carbon | 70 - 80 | - |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. nih.gov For 1-Tritylimidazole-4-carboxaldehyde (molecular formula C₂₃H₁₈N₂O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. colorado.edunih.gov

The mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺. A very common and abundant fragment observed in the mass spectrum corresponds to the loss of the imidazole-4-carboxaldehyde moiety, resulting in the highly stable trityl cation (C₁₉H₁₅⁺) at m/z 243. nih.gov This fragmentation pattern is a key diagnostic feature for trityl-protected compounds.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. colorado.edu

Table 3: Mass Spectrometry and Elemental Analysis Data

| Analysis Type | Parameter | Theoretical Value | Typical Experimental Finding |

|---|---|---|---|

| Mass Spectrometry | Molecular Formula | C₂₃H₁₈N₂O | Confirmed by HRMS |

| Molecular Weight | 338.40 g/mol | [M]⁺ peak at m/z ≈ 338 | |

| Major Fragment | Trityl Cation (C₁₉H₁₅⁺) | Strong peak at m/z 243 nih.gov | |

| Elemental Analysis | % Carbon | 81.63% | Matches theoretical value within acceptable error |

| % Hydrogen | 5.36% | Matches theoretical value within acceptable error | |

| % Nitrogen | 8.28% | Matches theoretical value within acceptable error |

Optical Properties Analysis (e.g., Absorption/Emission Spectra, Time-Resolved Fluorescence)

The optical characteristics of imidazole derivatives are a subject of significant research interest due to their potential in applications such as bioimaging, chemical sensing, and materials science. nih.govseejph.com The investigation of these properties typically involves analyzing their interaction with light through absorption and emission spectroscopy.

The electronic absorption spectra of these compounds are generally recorded using UV-visible spectrophotometers. nih.gov For instance, a series of donor-π-acceptor (D-π-A) type imidazole derivatives have been shown to exhibit UV-vis absorption bands that can be influenced by solvent polarity and structural modifications. nih.govrsc.org In a study on imidazole derivatives based on a cinnamic scaffold, the compounds displayed similar optical absorption in a diluted methanol (B129727) solution (10⁻⁵ M), with a characteristic band peaking at approximately 300 nm. acs.org Similarly, newly synthesized imidazole-derived chemosensors for copper (II) detection in an acetonitrile/water mixture showed a distinct electronic absorption band at 320.00 nm. seejph.com The spectral properties, including absorption and emission, are highly dependent on the nature of the substituents attached to the imidazole core. nih.gov

Fluorescence measurements, performed using fluorescence spectrophotometers, provide insight into the emissive properties of these molecules. nih.gov The fluorescence behavior of imidazole derivatives can vary dramatically with their chemical environment and aggregation state. For example, some imidazole derivatives display very weak emission in solution but exhibit significantly enhanced fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). acs.org The emission spectra can also be tuned; the fluorescence of certain triphenylamine (B166846) derivatives shifts from blue to green wavelengths as the molecular conjugation is extended. rsc.org For imidazole-based fluorescent sensors, the introduction of metal ions can lead to a "turn-off" fluorescence response, where the emission intensity is quenched. seejph.comrsc.org One such sensor for mercury ions exhibited an emission maximum at 385 nm, which decreased rapidly in the presence of Hg²⁺. rsc.org

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of these compounds. nih.govacs.org Measurements are often performed using time-correlated single-photon counting (TCSPC) systems. acs.org This analysis provides the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. These studies are crucial for understanding the mechanisms of fluorescence quenching or enhancement and for designing molecules with specific photophysical properties for applications like real-time biological process monitoring. acs.orgrsc.org For example, time-dependent fluorescence spectra have been used to determine the rapid response time of sensor probes to target ions. rsc.org

Table 1: Photophysical Properties of Selected Imidazole Derivatives

| Compound/Derivative Class | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Cinnamic Scaffold Imidazole Derivatives | Methanol | ~300 | - | Weak emission in solution, aggregation-induced emission in solid state. | acs.org |

| Imidazole-based Sensor (TS/AS) | CH₃CN/H₂O (90 v/v) | 320 | 460.9 | Designed as a fluorescent sensor for Copper (II) ions. | seejph.com |

| Imidazole-based Sensor for Hg²⁺ | - | - | 385 | Turn-off fluorescence response in the presence of mercury ions. | rsc.org |

| D-π-A Type Imidazole Derivatives | Various | Dependent on solvent polarity | Dependent on solvent polarity | Solvatochromic effects observed in absorption and emission spectra. | nih.govrsc.org |

Computational Spectroscopy for Spectral Interpretation

Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable tools for interpreting the electronic structure and optical properties of imidazole derivatives. acs.orgresearchgate.net These theoretical calculations provide a detailed understanding of experimental absorption and emission spectra by modeling the underlying electronic transitions. researchgate.net

DFT calculations are used to optimize the ground-state geometry of the molecule and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. For 1-Tritylimidazole-4-carboxaldehyde, the HOMO-LUMO gap has been reported as 4.49 eV, indicating high thermodynamic stability. The analysis of FMOs helps to characterize electronic transitions as intramolecular charge transfer (ICT), π→π, or n→π excitations. researchgate.netresearchgate.net

TD-DFT is employed to calculate the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), which correspond to the absorption bands observed in UV-vis spectra. acs.orgresearchgate.net The calculations also yield the oscillator strength (f) for each transition, a theoretical measure of the transition probability, which correlates with the intensity of the experimental absorption peak. researchgate.net For example, a computational study on the related imidazole-2-carboxaldehyde using TD-DFT predicted strong absorption bands between 270-300 nm, which was in good agreement with experimental data. researchgate.net The major predicted transition for this molecule was at 285 nm, corresponding to the S₀→S₁ excitation. researchgate.net

Furthermore, computational models can predict fluorescence wavelengths by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). researchgate.net By comparing calculated absorption and emission spectra with experimental results, researchers can gain a robust assignment of the observed spectral features. acs.orgresearchgate.netresearchgate.net Different levels of theory, such as using functionals like CAM-B3LYP or PBE0 with various basis sets (e.g., 6-311G(d,p)), can be applied to achieve results that closely match experimental findings. acs.orgresearchgate.net These computational insights are fundamental for establishing structure-property relationships and for the rational design of new functional molecules with tailored optical properties. rsc.org

Table 2: Representative Computational Data for Imidazole Derivatives

| Compound | Method/Basis Set | Calculated Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | TD-DFT | Absorption λ_max | 285 nm | S₀→S₁ transition, corresponds to experimental absorption. | researchgate.net |

| Imidazole-2-carboxaldehyde | TD-DFT | Oscillator Strength (f) | 0.0047 | Indicates a high probability for the S₀→S₁ transition. | researchgate.net |

| 1-Tritylimidazole-4-carboxaldehyde | - | HOMO-LUMO Gap | 4.49 eV | Suggests high thermodynamic stability and lower reactivity. | |

| Benzimidazole Derivatives | TD-DFT/CAM-B3LYP/6-311G(d,p) | Absorption Spectra | - | Used to estimate and analyze singlet-singlet transitions. | acs.org |

| Oxadiazole Derivatives | TD-PBE0/6-31G(d,p) | Fluorescence λ_fl | - | Predicted fluorescence wavelengths in agreement with experimental data. | researchgate.net |

Applications of 1 Tritylimidazole 4 Carboxaldehyde in Advanced Synthetic Chemistry

Building Block in the Synthesis of Complex Organic Molecules

As a versatile building block, 1-Tritylimidazole-4-carboxaldehyde is extensively used by researchers to efficiently create complex molecular structures. chemimpex.com Its unique structure, featuring a reactive aldehyde group and a protected imidazole (B134444) core, allows for its strategic incorporation into a wide array of organic molecules. chemimpex.com

The compound is a cornerstone in the synthesis of imidazole derivatives, which are pivotal in medicinal chemistry. chemimpex.com The aldehyde functional group is readily amenable to a variety of chemical transformations, such as reductive amination, allowing for the introduction of diverse substituents at the 4-position of the imidazole ring. For instance, it can undergo reductive amination with various amines in the presence of a reducing agent like sodium borohydride (B1222165) to yield secondary amines. Furthermore, the trityl group at the N-1 position serves as a protective group, directing reactions to other parts of the molecule. This protective group can be removed under specific conditions, allowing for further functionalization at the nitrogen position. This strategic protection and reactivity make it an ideal precursor for generating a library of imidazole-based compounds with varied substitution patterns for screening and development. chemimpex.com

The imidazole scaffold is a common feature in many biologically active compounds. 1-Tritylimidazole-4-carboxaldehyde plays a crucial role in drug discovery by serving as a key intermediate in the synthesis of novel molecules with therapeutic potential. chemimpex.com Researchers have utilized it in the preparation of compounds investigated for antifungal and antibacterial properties. chemimpex.com Its application as a precursor allows for the systematic modification of the imidazole structure, which is a critical aspect of rational drug design aimed at developing new therapeutic agents. chemimpex.comnih.gov

Intermediate in the Production of Agrochemicals and Fine Chemicals

Beyond its role in pharmaceuticals, 1-Tritylimidazole-4-carboxaldehyde is a valuable intermediate in the manufacturing of agrochemicals and other fine chemicals. chemimpex.com The imidazole ring is a component of various fungicides and herbicides. The compound's stable, yet reactive, nature makes it a reliable starting material for the multi-step syntheses often required to produce these specialized commercial chemicals. chemimpex.com

Enabling Reagent for Carbon-Carbon Bond Formation

A key aspect of its utility in creating intricate molecular architectures is its ability to facilitate the formation of carbon-carbon bonds. chemimpex.com The aldehyde group can participate in a range of classic carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and Grignard reactions. This capability allows chemists to extend the carbon framework of the molecule, building up the complex skeletons required for advanced materials and biologically active compounds. chemimpex.com

Synthesis of Specialized Imidazole-Containing Compounds

The compound is specifically cited for its role as a precursor in the laboratory-scale synthesis of important and structurally distinct imidazole-containing natural products and bioactive amines.

1-Tritylimidazole-4-carboxaldehyde is explicitly used as a starting material in the chemical synthesis of both histamine (B1213489) and girolline. medchemexpress.comthermofisher.com Histamine is a well-known bioactive monoamine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.gov Girolline is a natural product that has been studied for its biological activities. The use of this aldehyde as a key intermediate provides a reliable synthetic route to these important target molecules for research purposes. medchemexpress.com

NS5A Inhibitors, including Daclatasvir

The landscape of antiviral drug discovery has been significantly shaped by the development of potent inhibitors targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). Among these, Daclatasvir stands out as a pioneering first-in-class NS5A inhibitor. While various synthetic routes to Daclatasvir and other NS5A inhibitors have been established, the utilization of specific building blocks can offer unique advantages in terms of efficiency and yield. One such key intermediate that has been explored in the synthesis of complex heterocyclic compounds is 1-Tritylimidazole-4-carboxaldehyde.

The trityl protecting group on the imidazole nitrogen provides steric bulk, which can direct subsequent reactions to other positions of the imidazole ring, and it can be readily removed under acidic conditions. The aldehyde functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations and the formation of other heterocyclic systems.

While direct public-domain evidence detailing the specific use of 1-Tritylimidazole-4-carboxaldehyde in the scaled-up synthesis of Daclatasvir is not extensively documented in readily available literature, its potential as a key building block is evident from its chemical structure and reactivity. The aldehyde can be envisioned to participate in a key carbon-carbon bond-forming reaction to construct the core structure of NS5A inhibitors. For instance, a Wittig-type reaction or a condensation reaction could be employed to link the imidazole aldehyde to the central biphenyl (B1667301) core.

The general synthetic strategy for Daclatasvir involves the coupling of two complex amino acid-imidazole fragments to a central biphenyl scaffold. The synthesis of these fragments is a multi-step process. The use of a pre-functionalized imidazole such as 1-Tritylimidazole-4-carboxaldehyde could streamline this process. The aldehyde group could be converted to an amino group or other functionalities required for coupling with the amino acid derivatives and the biphenyl core.

The following table outlines a hypothetical synthetic sequence illustrating the potential application of 1-Tritylimidazole-4-carboxaldehyde in the construction of a key intermediate for NS5A inhibitors.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Purpose |

| 1 | 1-Tritylimidazole-4-carboxaldehyde | (Triphenylphosphoranylidene)methyl biphenyl derivative | Wittig Reaction | Trityl-protected imidazole-biphenyl intermediate | Formation of the key C-C bond between the imidazole and biphenyl moieties. |

| 2 | Trityl-protected imidazole-biphenyl intermediate | Acid (e.g., TFA) | Deprotection | Imidazole-biphenyl intermediate | Removal of the trityl protecting group to allow for subsequent functionalization. |

| 3 | Imidazole-biphenyl intermediate | L-proline derivative | Reductive Amination | Proline-imidazole-biphenyl intermediate | Introduction of the proline amino acid component. |

| 4 | Proline-imidazole-biphenyl intermediate | (Methoxycarbonyl)-L-valine | Peptide Coupling (e.g., HATU, DIPEA) | Daclatasvir precursor | Final coupling of the valine amino acid to complete the core structure. |

This table represents a conceptual pathway and highlights the synthetic utility of 1-Tritylimidazole-4-carboxaldehyde as a versatile starting material in the modular synthesis of complex molecules like Daclatasvir. The actual research and development of synthetic routes for commercial drugs often involve extensive optimization and may utilize different proprietary methodologies.

Future Directions and Emerging Research Avenues for 1 Tritylimidazole 4 Carboxaldehyde

Development of Novel and Efficient Synthetic Protocols

The development of new synthetic methods is crucial for expanding the accessibility and utility of 1-Tritylimidazole-4-carboxaldehyde and its derivatives.

| Green Chemistry Approach | Description | Potential Advantage |

| Reusable Nanocatalysts | Utilizing catalysts like Cu@imine/Fe3O4 MNPs that can be easily recovered and reused for multiple reaction cycles. rsc.org | Reduced catalyst waste and cost. |

| Solvent-Free Conditions | Conducting reactions without the use of volatile and often toxic organic solvents. rsc.org | Minimized environmental pollution and health hazards. |

| Water-Driven Procedures | Utilizing water as a solvent, which is non-toxic, inexpensive, and environmentally safe. rsc.org | Enhanced sustainability and safety. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates and improve yields. | Faster reaction times and increased efficiency. |

| Enzymatic Protection | Using enzymes like lipase (B570770) for selective reactions, such as tritylation, in eco-friendly solvents like ionic liquids. | High selectivity and reduced waste generation. |

This table illustrates emerging sustainable synthetic strategies that could be applied to the synthesis of 1-Tritylimidazole-4-carboxaldehyde.

The presence of multiple reactive sites in 1-Tritylimidazole-4-carboxaldehyde presents both a challenge and an opportunity. Future research will focus on developing highly selective transformations. The bulky trityl group already provides a degree of steric hindrance that can direct reactions to specific positions, such as the C2 position of the imidazole (B134444) ring during lithiation. However, achieving precise control over reactions at the aldehyde group versus other positions on the imidazole ring remains a key area of investigation. The development of catalysts that can differentiate between these sites will be instrumental in synthesizing complex molecules with high precision. nih.gov

Exploration of New Chemical Reactivity and Catalytic Functions

Beyond its role as a synthetic intermediate, researchers are exploring the inherent reactivity and potential catalytic capabilities of 1-Tritylimidazole-4-carboxaldehyde and its derivatives.

Current research has demonstrated the utility of 1-Tritylimidazole-4-carboxaldehyde in a variety of reactions, including nucleophilic additions, cross-coupling reactions, and imine formation. Future work will aim to expand this repertoire. For example, exploring its participation in a wider range of C-H functionalization reactions could lead to more direct and efficient synthetic routes to complex substituted imidazoles. nih.gov The aldehyde group can be a handle for various transformations, and its reactivity can be finely tuned by the electronic nature of the imidazole ring.

| Reaction Type | Example | Potential Application |

| C2-Lithiation and Electrophilic Quench | Directed lithiation at the C2 position followed by reaction with various electrophiles. | Synthesis of diverse C2-substituted imidazole derivatives. |

| Wittig Reaction | Reaction with phosphonium (B103445) ylides to form α,β-unsaturated aldehydes. | Creation of extended conjugated systems and further functionalization. |

| Reductive Amination | Reaction with amines in the presence of a reducing agent to form secondary amines. | Synthesis of biologically active amine-containing compounds. |

| Cross-Coupling Reactions | Participation in Suzuki-Miyaura and Ullmann-type couplings. | Formation of biaryl and other complex molecular architectures. |

This table summarizes key functionalization reactions of 1-Tritylimidazole-4-carboxaldehyde and their potential applications.

The imidazole core of 1-Tritylimidazole-4-carboxaldehyde is a well-known ligand for various metals, suggesting its potential use in catalysis. chemimpex.com Research is underway to design novel catalytic systems where this compound or its derivatives act as ligands for transition metals. These new catalysts could be employed in a variety of organic transformations, potentially offering unique reactivity and selectivity. The steric and electronic properties of the trityl group can be leveraged to create specific catalytic pockets, influencing the outcome of the reaction. Iron and copper complexes derived from this scaffold have already shown promise for redox catalysis.

Advanced Materials Science Applications

The unique chemical properties of 1-Tritylimidazole-4-carboxaldehyde make it a promising candidate for applications in materials science. chemimpex.com Its rigid imidazole core and the bulky trityl group can be incorporated into polymers and other materials to enhance their thermal stability and mechanical properties. chemimpex.com The aldehyde functionality provides a convenient point for polymerization or for grafting onto surfaces to create functional materials. Researchers are exploring its use in the formulation of advanced polymers and coatings. chemimpex.com The development of materials with tailored electronic and optical properties based on this scaffold is another exciting avenue of research.

Optoelectronic Functional Materials

While direct applications of 1-Tritylimidazole-4-carboxaldehyde in optoelectronics are still an emerging field, its molecular structure holds significant promise for the development of novel functional materials. The imidazole ring is a well-known component in materials designed for electronic applications due to its aromaticity and electron-donating/accepting capabilities. The large, conjugated system of the trityl group can influence the photophysical properties of molecules, potentially leading to applications in light-emitting or light-harvesting systems.

Researchers are exploring how imidazole derivatives can be incorporated into larger conjugated structures to create organic semiconductors or components for dye-sensitized solar cells. The aldehyde group on 1-Tritylimidazole-4-carboxaldehyde provides a convenient synthetic handle to link the molecule to other photoactive units or polymer backbones, thereby creating materials with tailored optoelectronic properties. The inherent properties of related functional materials, such as high light-absorption coefficients and tunable bandgaps, are characteristics that could be engineered into derivatives of this compound. mdpi.com

Polymerizable Monomers and High-Performance Polymers

The chemical structure of 1-Tritylimidazole-4-carboxaldehyde makes it a valuable monomer for the synthesis of high-performance polymers. chemimpex.com The aldehyde functional group can participate in various polymerization reactions, such as condensation polymerization with amines or other nucleophiles. The imidazole ring itself can be a key component of the polymer backbone, contributing to thermal stability and specific chemical resistance.

Its application has been noted in the formulation of advanced materials, including specialized polymers and coatings, where its inclusion can enhance material performance. chemimpex.com The bulky trityl group can impart unique properties to the resulting polymer, such as increased solubility in organic solvents, modified morphology, and controlled intermolecular spacing. This is particularly relevant in the creation of materials like polyimides, which are known for their exceptional thermal and mechanical properties.

Table 1: Properties of 1-Tritylimidazole-4-carboxaldehyde Relevant to Polymer Science

| Property | Value/Description | Significance in Polymer Synthesis |

| Molecular Formula | C₂₃H₁₈N₂O | Defines the elemental composition of the monomer unit. sigmaaldrich.com |

| Molecular Weight | 338.40 g/mol | Influences the stoichiometry of polymerization reactions. sigmaaldrich.comsigmaaldrich.com |

| Functional Groups | Aldehyde, Imidazole, Trityl | Provides sites for polymerization and imparts specific properties to the polymer. |

| Physical Form | White to yellow crystalline powder | Affects handling and reaction conditions. chemimpex.com |

| Melting Point | 180-190 °C | Indicates thermal stability and processing temperature window. |

Interdisciplinary Research with Biological and Medicinal Fields

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 1-Tritylimidazole-4-carboxaldehyde serves as a crucial intermediate in this field, bridging synthetic chemistry with biological applications. chemimpex.comchemimpex.com

Design and Synthesis of New Therapeutic Agents

1-Tritylimidazole-4-carboxaldehyde is a versatile building block for the creation of complex molecules with potential therapeutic value. chemimpex.com Its aldehyde group allows for straightforward modification, such as reductive amination to form secondary amines, a key reaction in building libraries of potential drug candidates.

The compound plays a significant role in drug discovery, particularly in the development of imidazole-based pharmaceuticals which are investigated for a range of biological activities. chemimpex.comchemimpex.com It has been explicitly mentioned as a precursor in the synthesis of histamine (B1213489) and the natural product girolline, demonstrating its utility in accessing biologically relevant chemical space. thermofisher.com The stability conferred by the trityl group makes it a reliable reagent for multi-step syntheses in pharmaceutical research and development. chemimpex.com

Understanding Biological Interactions at a Molecular Level

Beyond its role as a synthetic precursor, 1-Tritylimidazole-4-carboxaldehyde and its derivatives are used to probe biological systems. The compound's ability to interact with specific molecular targets is a key area of study. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.

The bulky and hydrophobic (lipophilic) trityl group is not merely a protective element; it plays a crucial role in molecular recognition. It can enhance the binding affinity of the molecule to enzymes and receptors by increasing stability and promoting favorable interactions within the binding pocket. Researchers utilize this compound in biochemical assays to investigate these enzyme interactions and elucidate metabolic pathways, contributing to a more profound understanding of molecular biology. chemimpex.com

Computational Chemistry for Predictive Design and Understanding

Computational chemistry offers powerful tools for predicting the behavior of molecules and reactions, saving time and resources in the laboratory. For a molecule like 1-Tritylimidazole-4-carboxaldehyde, these methods can provide invaluable insight into its reactivity and potential applications.

Predictive Modeling for Reaction Outcomes